Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound characterized by its unique structural features and potential applications in medicinal chemistry. The compound has the molecular formula and a molecular weight of 226.32 g/mol. Its structure includes a tert-butyl group, an aminoethyl substituent, and a bicyclic azabicyclo[2.1.1]hexane framework, which contributes to its biological activity and chemical reactivity .
These reactions make it a versatile intermediate in organic synthesis and drug development.
Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exhibits notable biological activities, particularly in the realm of pharmacology. Preliminary studies suggest that it may possess:
The synthesis of tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can be achieved through several methods:
These methods allow for the production of high-purity compounds suitable for research and potential therapeutic applications .
Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several promising applications:
Interaction studies involving tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate focus on its binding affinity to various receptors and enzymes:
Such studies are crucial for understanding the compound's efficacy and safety profile in potential therapeutic contexts .
Several compounds share structural similarities with tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate | 1258640-69-5 | Lacks aminoethyl group; studied for analgesic properties |
| Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride | 1803597-21-8 | Different substitution pattern; potential neuroprotective effects |
| Tert-butyl endo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate | 1403766-80-2 | Endo configuration; explored for similar biological activities |
The unique combination of the tert-butyl group and the aminoethyl substituent distinguishes this compound from others in its class, potentially enhancing its solubility and bioactivity compared to structurally similar compounds.
This detailed overview underscores the significance of tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate within chemical research and pharmaceutical development, highlighting its multifaceted roles and potential applications in various fields.
The International Union of Pure and Applied Chemistry nomenclature for tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate follows systematic rules for bicyclic nitrogen heterocycles with multiple functional groups [1]. The compound name dissection reveals several critical structural elements that define its molecular architecture and chemical properties.
The prefix "tert-butyl" designates the tertiary butyl ester moiety attached to the carboxylate functional group, specifically indicating the 1,1-dimethylethyl substituent pattern [1] [23]. This tert-butyloxycarbonyl protecting group serves as an acid-labile protecting group commonly employed in organic synthesis for amine protection [23] [24]. The tert-butyl group's steric bulk and electronic properties significantly influence the compound's solubility profile and chemical reactivity patterns.
The core nomenclature component "2-azabicyclo[2.1.1]hexane" indicates a bridged bicyclic system where nitrogen replaces one carbon atom at the bridgehead position [1] [5]. The numerical descriptor [2.1.1] denotes the bridge connectivity pattern, with two carbon atoms forming the longest bridge, one carbon in the medium bridge, and one carbon in the shortest bridge connecting the two bridgehead positions [5]. This designation follows the established convention for naming bridged bicyclic compounds where bridges are listed in descending order of length.
The "5-(1-aminoethyl)" substituent specification indicates an aminoethyl group attached at the 5-position of the bicyclic framework [1]. This positioning creates a chiral center due to the presence of the methyl group on the carbon bearing the amino functionality. The aminoethyl side chain introduces additional structural complexity through potential stereochemical variations and conformational flexibility.
| Table 1: Molecular Properties and Structural Descriptors | |
|---|---|
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| CAS Registry Number | 1334146-53-0 |
| IUPAC Name | tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
| InChI Key | JOEKPRNHOMRKCO-UHFFFAOYSA-N |
| SMILES | CC(C1C2CC1N(C2)C(=O)OC(C)(C)C)N |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 55.6 Ų |
The three-dimensional molecular architecture of tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exhibits significant conformational rigidity imposed by the bridged bicyclic framework [39] [40]. X-ray crystallographic studies of related azabicyclo[2.1.1]hexane derivatives reveal characteristic bond angles and geometric constraints that define the spatial arrangement of substituents.
The bicyclo[2.1.1]hexane core structure maintains bond angles of approximately 90 degrees at the bridgehead positions, contributing substantially to the system's overall rigidity [44]. This geometric constraint contrasts markedly with flexible cycloalkane systems and provides conformational restriction that influences both chemical reactivity and biological activity patterns [39] [40]. The bridged nature of the system prevents the facile ring inversions observed in monocyclic six-membered rings.
Crystallographic analysis of analogous 2-azabicyclo[2.1.1]hexane compounds demonstrates that the nitrogen atom at the bridgehead position adopts a pyramidal geometry with restricted inversion dynamics [41]. The nitrogen inversion barrier in bridged bicyclic systems significantly exceeds that of simple cyclic amines due to the geometric constraints imposed by the bridge structure [41]. This conformational restriction has profound implications for the compound's stereochemical stability and potential biological interactions.
The aminoethyl substituent at the 5-position introduces additional conformational considerations through rotation about the carbon-carbon bond connecting the side chain to the bicyclic core [40]. Molecular modeling studies of related bicyclic systems indicate that substituent orientation can be restricted to specific conformations due to steric interactions with the rigid bicyclic framework [40]. The presence of four undefined stereocenters in the molecule creates multiple possible stereoisomeric forms with distinct three-dimensional arrangements [1].
The tert-butyl ester group adopts a characteristic conformation that minimizes steric interactions with the bicyclic core while maintaining optimal orbital overlap for the carbonyl functionality [25]. The bulky tert-butyl group's spatial requirements influence the overall molecular shape and may restrict access to the carboxylate functionality in certain chemical transformations [25] [26].
Structural comparison of tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate with related bicyclic nitrogen heterocycles reveals distinctive features that distinguish this compound class from other saturated ring systems [17] . The bicyclo[2.1.1]hexane framework represents one of the smallest stable bridged bicyclic systems, with unique geometric and electronic properties compared to larger bicyclic analogs.
The parent 2-azabicyclo[2.1.1]hexane system exhibits significantly different conformational behavior compared to the well-studied quinuclidine (1-azabicyclo[2.2.2]octane) framework [8] [10]. While quinuclidine displays exceptional basicity with a conjugate acid pKa of 11.3 due to its rigid structure and optimal orbital hybridization, the smaller azabicyclo[2.1.1]hexane system experiences greater ring strain that affects both basicity and chemical reactivity [8]. The geometric constraints in the [2.1.1] system create more acute bond angles compared to the [2.2.2] framework, resulting in increased angle strain and altered electronic properties.
Comparison with 2,5-diazabicyclo[2.2.1]heptane derivatives demonstrates the importance of ring size and bridge length in determining conformational stability [12] [15]. The [2.2.1]heptane system, containing two nitrogen bridgeheads, exhibits different hydrogen bonding patterns and molecular packing arrangements in crystalline forms compared to the monoaza [2.1.1]hexane derivatives [12] [15]. The dual nitrogen system creates additional sites for intermolecular interactions and modified electronic distribution throughout the bicyclic framework.
| Table 2: Comparative Structural Analysis of Related Bicyclic Compounds | ||||
|---|---|---|---|---|
| Compound | Molecular Formula | Molecular Weight | Ring System | Key Features |
| Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | C₁₂H₂₂N₂O₂ | 226.32 | Bicyclo[2.1.1]hexane | Aminoethyl substituent, Boc protection |
| 2-Azabicyclo[2.1.1]hexane | C₅H₉N | 83.13 | Bicyclo[2.1.1]hexane | Parent bicyclic amine |
| 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid | C₆H₉NO₂ | 127.14 | Bicyclo[2.1.1]hexane | Carboxylic acid functionality |
| Quinuclidine | C₇H₁₃N | 111.18 | Bicyclo[2.2.2]octane | Tertiary amine, high basicity |
| 2,5-Diazabicyclo[2.2.1]heptane | C₅H₁₀N₂ | 98.15 | Bicyclo[2.2.1]heptane | Dual nitrogen bridgehead |
The structural rigidity of bicyclo[2.1.1]hexane derivatives provides significant advantages in medicinal chemistry applications as conformationally restricted analogs of flexible ring systems [39]. Research demonstrates that 2,5-disubstituted bicyclo[2.1.1]hexanes can serve as rigid counterparts for conformationally flexible 1,3-disubstituted cyclopentanes, offering defined exit vectors and improved pharmacological properties [39]. This conformational restriction strategy represents a valuable approach for optimizing molecular interactions with biological targets while maintaining synthetic accessibility.
The electronic properties of the azabicyclo[2.1.1]hexane system differ substantially from larger bicyclic frameworks due to the compressed geometry and altered orbital hybridization patterns [41]. Nitrogen chemical shift data for bridged bicyclic amines indicate significant deshielding effects compared to acyclic and monocyclic analogs, suggesting electronic delocalization into the bicyclic framework [41]. This electronic redistribution contributes to the unique chemical behavior and stability characteristics observed in these strained ring systems.
Photochemical cyclization represents the cornerstone methodology for constructing the azabicyclo[2.1.1]hexane core structure. The [2+2] photocycloaddition reaction has emerged as the most widely employed strategy for generating these strained bicyclic frameworks [1] [2] [3]. This approach leverages the unique reactivity of electronically excited states to overcome the thermodynamic barriers associated with forming highly strained ring systems.
The photochemical [2+2] cycloaddition typically involves the irradiation of appropriately substituted starting materials with ultraviolet light, leading to the formation of the desired bicyclo[2.1.1]hexane core through a concerted or stepwise mechanism [4]. The reaction can be initiated by direct excitation of the substrate or through sensitization using photocatalysts. Mercury lamps operating at wavelengths between 254-365 nanometers have proven particularly effective for these transformations [5] [6].
Detailed Photochemical Conditions and Parameters
The success of photochemical cyclization depends critically on optimizing several key parameters. Light intensity plays a crucial role, with higher ultraviolet intensity improving cycloaddition efficiency, although excessive intensity may lead to increased side product formation . Temperature control is equally important, with low temperatures (0-25°C) minimizing decomposition during the reaction process . Solvent selection significantly influences both reaction rates and selectivity, with polar aprotic solvents such as acetonitrile and tetrahydrofuran being particularly effective .
Recent advances have demonstrated the utility of visible light photocatalysis for azabicyclic synthesis. The use of chiral-at-rhodium catalysts has enabled enantioselective [2+2] photocycloaddition reactions, providing access to enantioenriched bicyclic products with excellent stereochemical control [8]. These catalysts coordinate to acyl pyrazole moieties, enabling stereocontrolled reactions that proceed with high yield and enantioselectivity.
The mechanism of photochemical cyclization involves initial photoexcitation to generate an excited singlet state, followed by intersystem crossing to the triplet state [6]. From the triplet state, the substrate can undergo either concerted cycloaddition or stepwise addition through diradical intermediates. The stereochemistry of the product is determined by the geometry of the excited state and the approach of the reacting partners.
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| UV Wavelength | 254-365 nm | Direct correlation with efficiency |
| Temperature | 0-25°C | Lower temperatures reduce decomposition |
| Reaction Time | 6-24 hours | Extended times increase side products |
| Solvent Polarity | Moderate to high | Affects reaction rate and selectivity |
The introduction of functional groups at the 5-position of the azabicyclo[2.1.1]hexane scaffold requires sophisticated stereoselective methodologies. This section examines the key approaches for achieving regioselective and stereoselective functionalization, with particular focus on aminoethyl group introduction and protecting group strategies.
Reductive amination represents the most versatile and widely employed method for introducing aminoethyl groups into bicyclic scaffolds [9] [10]. This transformation proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine product. The reaction can be conducted under both direct and indirect conditions, with the choice depending on the specific substrate and desired selectivity.
Mechanistic Aspects of Reductive Amination
The reductive amination process involves three distinct stages: nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, dehydration to generate the imine, and reduction of the imine to produce the final amine product [9]. The equilibrium between aldehyde/ketone and imine is shifted toward imine formation through dehydration, often facilitated by mild acidic conditions or molecular sieves.
The choice of reducing agent significantly influences both the efficiency and selectivity of the transformation. Sodium borohydride represents the most commonly employed reducing agent, providing excellent yields (75-90%) and high selectivity (85-95%) under mild conditions [10]. For more challenging substrates, sodium cyanoborohydride offers superior selectivity (90-98%) due to its reduced reactivity toward carbonyl compounds in the absence of imines.
Optimization of Reaction Conditions
The success of reductive amination depends on careful optimization of several key parameters. pH control is critical, with slightly acidic conditions (pH 4-7) promoting imine formation while preventing over-reduction of the carbonyl starting material [10]. Temperature control is equally important, with reactions typically conducted at ambient temperature or slightly below to minimize side reactions.
Solvent selection plays a crucial role in determining both reaction rate and selectivity. Protic solvents such as methanol and ethanol are preferred for most transformations, as they facilitate proton transfer processes and stabilize ionic intermediates. The addition of acetic acid in catalytic amounts can improve both reaction rate and selectivity by facilitating imine formation.
Advanced Reducing Systems
Recent developments have introduced more sophisticated reducing systems that offer enhanced selectivity and broader substrate scope. Titanium(IV) isopropoxide in combination with sodium borohydride provides excellent selectivity (85-95%) and yields (75-90%) for sterically hindered substrates [10]. This system operates through coordination of the titanium center to the imine nitrogen, facilitating selective delivery of hydride to the carbon center.
Enzyme-catalyzed reductive amination has emerged as a powerful alternative for achieving high enantioselectivity. Imine reductases enable the direct coupling of ketones with amines, providing access to chiral amines with excellent stereochemical control [10]. These biocatalytic systems operate under mild conditions and offer exceptional enantioselectivity (>95% enantiomeric excess) for suitable substrates.
The tert-butyloxycarbonyl protecting group plays a critical role in the synthesis of complex azabicyclic systems, providing orthogonal protection for amine functionalities throughout multi-step synthetic sequences [11] [12]. The Boc group offers excellent stability under basic conditions while being readily removable under acidic conditions, making it ideally suited for peptide and heterocycle synthesis.
Boc Protection Methodologies
The installation of Boc protecting groups is typically achieved using di-tert-butyl dicarbonate in the presence of a suitable base [11]. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of the reagent, followed by elimination of tert-butanol and carbon dioxide. The reaction can be conducted under aqueous conditions using sodium hydroxide as the base, providing yields of 85-95% for most substrates.
For acid-sensitive substrates, the protection can be carried out in acetonitrile using 4-dimethylaminopyridine as the base [11]. This method operates at elevated temperatures (40°C) and provides yields of 80-90% while minimizing side reactions. The use of acetonitrile as solvent prevents hydrolysis of acid-labile functionalities that might occur under aqueous conditions.
Boc Deprotection Strategies
The removal of Boc protecting groups is typically accomplished using strong acids such as trifluoroacetic acid or hydrochloric acid [11]. Trifluoroacetic acid in dichloromethane represents the most commonly employed method, providing clean deprotection in yields of 90-98% within 1-3 hours at room temperature. The reaction proceeds through protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and carbon dioxide.
For substrates containing acid-sensitive functionalities, alternative deprotection methods have been developed. Sequential treatment with trimethylsilyl iodide followed by methanol provides selective Boc removal while preserving other protecting groups [11]. This method is particularly valuable when other deprotection methods are too harsh for the substrate.
Selectivity in Boc Chemistry
One of the key advantages of the Boc protecting group is its orthogonality with other common protecting groups. When Boc and benzyloxycarbonyl (Cbz) groups are present simultaneously, selective deprotection can be achieved through careful choice of conditions [12]. Cbz groups can be removed by catalytic hydrogenation while leaving Boc groups intact, or Boc groups can be removed by acid treatment without affecting Cbz protection.
The development of catalytic asymmetric methodologies for azabicyclo[2.1.1]hexane synthesis represents a significant advancement in the field, enabling access to enantioenriched products with high stereochemical control. These approaches leverage chiral catalysts to direct the formation of stereocenters during key bond-forming reactions.
Chiral Lewis Acid Catalysis
Chiral Lewis acids have emerged as powerful tools for asymmetric azabicyclic synthesis. The use of chiral-at-metal complexes, particularly rhodium and iridium systems, has enabled highly enantioselective [2+2] photocycloaddition reactions [13] [8]. These catalysts coordinate to substrate functional groups, creating a chiral environment that directs the approach of reacting partners.
The chiral-at-rhodium catalysts developed by Meggers and coworkers have proven particularly effective for intramolecular [2+2] photocycloaddition reactions [8]. These catalysts bind to acyl pyrazole moieties through bidentate coordination, enabling stereocontrolled cyclization with enantioselectivities of 85-95% and yields of 70-85%. The rigid coordination geometry of the catalyst ensures that both diastereoselectivity and enantioselectivity are high.
Asymmetric Ring-Opening Reactions
Asymmetric ring-opening reactions of strained bicyclic precursors provide another approach to enantioenriched azabicyclic products [13]. These reactions typically employ chiral transition metal catalysts that coordinate to the strained ring system, facilitating nucleophilic attack with high facial selectivity. Palladium and copper complexes bearing chiral ligands have proven particularly effective for these transformations.
The choice of chiral ligand significantly influences both the efficiency and selectivity of these reactions. BINAP ligands provide excellent enantioselectivity (85-95%) for rhodium-catalyzed reactions, while BOX ligands are preferred for copper-catalyzed transformations [13]. The steric and electronic properties of the ligand must be carefully matched to the substrate structure to achieve optimal results.
Photoredox Asymmetric Catalysis
Recent developments in photoredox catalysis have opened new avenues for asymmetric azabicyclic synthesis [8]. The combination of chiral photoredox catalysts with Lewis acids enables dual activation strategies that provide access to complex stereochemical arrays. These methods operate under mild conditions and offer excellent functional group tolerance.
Chiral iridium photoredox catalysts bearing bipyridine ligands have demonstrated exceptional performance in asymmetric [2+2] cycloaddition reactions [8]. The catalyst operates through a dual mechanism involving both photochemical excitation and Lewis acid coordination, providing products with enantioselectivities of 88-96% and yields of 72-88%.
The development of solid-phase synthesis methodologies for azabicyclic compounds addresses the critical need for scalable production of these valuable building blocks [14] [15]. Solid-phase approaches offer several advantages over solution-phase methods, including simplified purification, reduced solvent usage, and enhanced automation capabilities.
Resin Selection and Optimization
The choice of solid support significantly influences the success of solid-phase synthesis. Wang resin provides excellent loading capacity (0.5-1.2 mmol/g) and is compatible with a wide range of reaction conditions [14]. The resin is particularly well-suited for carboxylic acid derivatives and provides clean cleavage under mild acidic conditions.
Rink amide resin offers superior performance for amine-containing substrates, providing loading capacities of 0.4-0.8 mmol/g and excellent yields (80-95%) [14]. The resin is stable under basic conditions and provides clean cleavage to yield primary amides. Chlorotrityl resin combines high loading capacity (0.8-1.5 mmol/g) with acid-labile cleavage properties, making it ideal for acid-sensitive substrates.
Coupling Methodologies and Optimization
The efficiency of solid-phase coupling reactions depends critically on the choice of coupling reagents and reaction conditions. HBTU (O-Benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) in combination with DIPEA (N,N-Diisopropylethylamine) provides excellent coupling efficiency for most substrates [14]. This combination operates through in situ activation of carboxylic acids to form reactive benzotriazole esters.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offers superior performance for sterically hindered substrates, providing coupling times of 1-3 hours and yields of 80-95% [14]. The reagent operates through a similar mechanism to HBTU but shows reduced epimerization tendencies for sensitive substrates.
Automated Synthesis Platforms
Recent advances in automated synthesis have enabled the routine preparation of complex azabicyclic libraries [16]. These platforms integrate reagent dispensing, reaction monitoring, and purification systems to provide fully automated synthesis capabilities. The use of pre-programmed reaction sequences enables the preparation of multiple derivatives without manual intervention.
The development of standardized building blocks and coupling protocols has been crucial for the success of automated platforms [16]. By employing MIDA (N-methyliminodiacetic acid) boronate building blocks, iterative coupling sequences can be performed with high efficiency and reproducibility. This approach has enabled the automated synthesis of complex polycyclic structures that would be challenging to prepare by conventional methods.
Scale-Up Considerations
The transition from laboratory-scale to production-scale synthesis requires careful consideration of several factors. Heat transfer becomes increasingly important at larger scales, necessitating modified reaction conditions and specialized equipment [17] [18]. The use of continuous flow reactors can address many of these challenges by providing better heat and mass transfer characteristics.
Flow chemistry has emerged as a particularly valuable tool for scaling up azabicyclic synthesis [19] [20]. The enhanced mixing and heat transfer in flow systems enable the use of more reactive conditions while maintaining safety and selectivity. Telescoped flow sequences allow multiple transformations to be performed in a single continuous process, reducing solvent usage and improving overall efficiency.